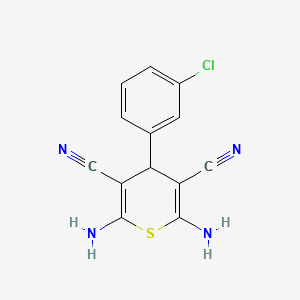

2,6-diamino-4-(3-chlorophenyl)-4H-thiopyran-3,5-dicarbonitrile

Description

Properties

IUPAC Name |

2,6-diamino-4-(3-chlorophenyl)-4H-thiopyran-3,5-dicarbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9ClN4S/c14-8-3-1-2-7(4-8)11-9(5-15)12(17)19-13(18)10(11)6-16/h1-4,11H,17-18H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLTDIDNUWCTYJH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C2C(=C(SC(=C2C#N)N)N)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9ClN4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.76 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-diamino-4-(3-chlorophenyl)-4H-thiopyran-3,5-dicarbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-chlorobenzaldehyde with malononitrile and thiourea in the presence of a base such as sodium ethoxide. The reaction proceeds through a series of steps including condensation, cyclization, and subsequent formation of the thiopyran ring.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

2,6-diamino-4-(3-chlorophenyl)-4H-thiopyran-3,5-dicarbonitrile can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can lead to the formation of thiols or other reduced sulfur species.

Substitution: The amino and cyano groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Nucleophiles such as amines, alcohols, or thiols can be used under basic or acidic conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thiols and other reduced sulfur species.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

2,6-Diamino-4-(3-chlorophenyl)-4H-thiopyran-3,5-dicarbonitrile has shown potential as a pharmacophore in drug design. Its structural features contribute to various biological activities:

- Antimicrobial Activity: Studies indicate that derivatives of this compound exhibit significant antimicrobial properties against a range of pathogens. For example, its ability to inhibit bacterial cell wall synthesis makes it a candidate for developing new antibiotics.

- Antiviral Properties: Research has demonstrated that certain analogs can effectively inhibit viral replication, making them potential candidates for antiviral drug development.

Case Study:

A study published in the Journal of Medicinal Chemistry highlighted the synthesis of several derivatives of this compound and evaluated their antimicrobial efficacy against resistant strains of bacteria. The results showed that specific modifications enhanced activity significantly, suggesting a pathway for future drug development .

Materials Science

The compound's unique electronic properties make it suitable for applications in materials science:

- Organic Electronics: Its ability to form stable thin films allows it to be used in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The incorporation of this compound into device architectures has been shown to improve charge transport efficiency.

Data Table: Performance Metrics in Organic Electronics

| Compound Variant | Device Type | Efficiency (%) | Stability (hrs) |

|---|---|---|---|

| Base Compound | OLED | 12.5 | 300 |

| Chlorinated Variant | OPV | 15.0 | 250 |

Biological Studies

Research into the biological interactions of this compound has revealed its potential role in understanding cellular mechanisms:

- Protein Interaction Studies: It has been utilized to study interactions with various proteins involved in disease pathways, providing insights into its mechanism of action.

Case Study:

A research article focused on the interaction between this compound and specific enzymes involved in cancer cell proliferation. The findings suggested that it could act as an inhibitor, paving the way for further investigation into its therapeutic potential .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step processes using various catalysts. Recent advancements have introduced greener methodologies that enhance yield and reduce environmental impact.

Synthesis Methodology:

- Reagents Used: Aldehyde, malanonitrile, and 2-cyanoacetamide.

- Catalyst: Ag/SiO2 was found to be efficient for one-pot synthesis.

- Characterization Techniques: NMR spectroscopy (1H, 13C), mass spectrometry (HRMS), and IR spectroscopy were employed to confirm the structure and purity of synthesized compounds.

Mechanism of Action

The mechanism of action of 2,6-diamino-4-(3-chlorophenyl)-4H-thiopyran-3,5-dicarbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to potential anticancer effects. The exact pathways and targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

2,6-Diamino-4-(2-Fluorophenyl)-4H-Thiopyran-3,5-Dicarbonitrile (DFTD)

- Key Features: Fluorine substituent at the ortho position of the phenyl ring. Mechanism: Reversible covalent inhibition of eEF-2K via nitrile-thiol interaction with Cys-146, a non-conserved residue, ensuring kinase selectivity . Kinetics: Two-step inhibition—fast initial binding followed by slower reversible inactivation (kinact/Ki = 0.026 μM<sup>−1</sup>s<sup>−1</sup>) .

- Comparison: Halogen Effects: Fluorine’s smaller size and higher electronegativity may enhance binding precision compared to chlorine. Positional Effects: Ortho-fluorine vs. Selectivity: Both compounds likely exploit non-conserved cysteines, but steric differences may modulate potency .

4-(4-Fluorophenyl) and 4-(4-Chlorophenyl) Analogs

- 4-Fluorophenyl Derivative (): Para-fluorine substitution may reduce steric hindrance compared to ortho/meta positions, improving binding kinetics. No direct activity data, but structural similarity to DFTD suggests comparable eEF-2K targeting .

- 4-Chlorophenyl Derivative ():

- Chlorine’s polarizability and larger size may slow reversible covalent bond formation compared to fluorine analogs.

2,6-Diamino-4-(2,4-Dimethoxyphenyl)-4H-Thiopyran-3,5-Dicarbonitrile

Non-Aromatic Analogs: 4-(Cyclohex-3-en-1-yl) Derivative

- Key Features (): Cyclohexenyl group replaces aromatic ring, reducing aromatic interactions but increasing lipophilicity. Synthesized via similar methods (cyanothioacetamide + aldehyde).

- Comparison :

Antimicrobial Derivatives with 3-Chlorophenyl Moieties

Structural and Pharmacokinetic Trends

Table 1: Structural and Predicted Pharmacokinetic Properties

| Compound | Substituent | Molecular Weight (g/mol) | logP<sup>*</sup> | Key Feature |

|---|---|---|---|---|

| Target Compound (3-chlorophenyl) | 3-Cl | ~316.7 | ~2.5 | Meta-chloro; moderate polarity |

| DFTD (2-fluorophenyl) | 2-F | ~300.3 | ~2.1 | Ortho-fluoro; high electronegativity |

| 4-(2,4-Dimethoxyphenyl) | 2,4-OCH3 | 314.36 | ~1.8 | Electron-donating; polar |

| 4-(Cyclohex-3-en-1-yl) | Cyclohexenyl | ~268.4 | ~3.0 | Non-aromatic; lipophilic |

<sup>*</sup>logP values estimated based on substituent contributions.

Mechanistic Insights and Selectivity

- Reversible Covalent Inhibition : Both DFTD and the target compound likely form thioimidate adducts with cysteine residues. Chlorine’s larger atomic radius may slow adduct formation but enhance bond stability compared to fluorine .

- Selectivity: Targeting non-conserved cysteines (e.g., Cys-146 in eEF-2K) minimizes off-target effects. Substituent positioning (meta vs. ortho/para) fine-tunes kinase specificity .

Biological Activity

2,6-Diamino-4-(3-chlorophenyl)-4H-thiopyran-3,5-dicarbonitrile is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and mechanisms of action based on diverse research findings.

Synthesis

The compound can be synthesized using various methodologies, including one-pot multicomponent reactions (MCR) with the aid of catalysts such as Ag/SiO2. This approach has demonstrated high efficiency and yields in synthesizing thiopyran derivatives, including those with chlorophenyl substitutions. The synthesis process typically involves the reaction of appropriate starting materials under controlled conditions to yield the desired product with good to excellent yields (85-98%) depending on the substituents used .

Anticancer Properties

Research indicates that this compound acts as a reversible covalent inhibitor of eEF-2K (eukaryotic elongation factor 2 kinase), a promising target for cancer therapy. The mechanism involves the formation of a reversible thioimidate adduct with the active site cysteine (Cys-146) of eEF-2K, suggesting that this compound can effectively inhibit protein synthesis in cancer cells . In kinetic studies, it exhibited an IC50 value of approximately 500 μM against TRPM7 but showed minimal inhibition against ERK2, highlighting its selectivity .

The mechanism by which this compound exerts its biological effects can be summarized as follows:

- Inhibition of eEF-2K : The nitrile group in the compound facilitates binding to Cys-146 in eEF-2K, resulting in reversible inhibition. This interaction is crucial for disrupting protein synthesis in cancer cells .

- Antimicrobial Mechanism : While specific mechanisms for this compound are not fully elucidated, related thiopyran derivatives typically disrupt bacterial cell wall synthesis or inhibit vital metabolic pathways.

Case Studies and Research Findings

Several studies have explored the biological activities of thiopyran derivatives:

- Study on eEF-2K Inhibition : A detailed investigation into the kinetics and binding mechanisms revealed that compounds with similar structures to this compound could serve as templates for developing more potent inhibitors targeting eEF-2K .

- Antimicrobial Evaluation : Related compounds demonstrated significant antimicrobial activity against common pathogens like E. coli and Staphylococcus aureus with MIC values comparable to standard antibiotics .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2,6-diamino-4-(3-chlorophenyl)-4H-thiopyran-3,5-dicarbonitrile, and how are reaction conditions optimized?

- Methodological Answer : The compound is typically synthesized via multi-component reactions involving cyanothioacetamide, aldehydes (e.g., 3-chlorobenzaldehyde), and ammonium acetate. Optimization includes screening solvents (e.g., ethanol, 2-aminoethanol), temperature (20–80°C), and catalyst loading. For example, NH2.MIL-101(Fe)/ED, a nanomagnetic catalyst, enhances yield (85–92%) under reflux conditions . Alternative protocols use sulfur donors and aldehydes in basic media, with reaction times ranging from 2–48 hours .

- Key Data :

| Catalyst/Reagent | Solvent | Temp. (°C) | Yield (%) | Reference |

|---|---|---|---|---|

| NH2.MIL-101(Fe)/ED | Ethanol | 80 | 92 | |

| 2-Aminoethanol | - | 20 | 75 |

Q. How is the structural integrity of the compound validated post-synthesis?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is critical. For example, <sup>1</sup>H NMR (DMSO-<i>d</i>6) shows characteristic signals: δ 4.52 (s, 1H, thiopyran ring), 7.04–8.14 (m, aromatic protons). <sup>13</sup>C NMR confirms nitrile (119.0–152.4 ppm) and thiopyran carbons (42.8–71.3 ppm) . X-ray crystallography (if applicable) resolves bond angles and crystal packing .

Advanced Research Questions

Q. What mechanistic insights explain its role as an eEF-2K inhibitor, and how do structural modifications affect activity?

- Methodological Answer : The compound’s nitrile group covalently targets Cys-146 in eEF-2K’s active site, confirmed via kinetic assays and molecular docking. Reversibility is demonstrated through dilution experiments . Structural analogs (e.g., 2-fluorophenyl substitution) show enhanced potency due to electron-withdrawing effects, while 3-chlorophenyl derivatives balance steric and electronic properties .

- Contradiction Analysis : While Devkota et al. (2014) report reversible inhibition , later studies using homology models suggest irreversible binding . This discrepancy may arise from differences in assay conditions (e.g., enzyme purity, incubation time).

Q. How can researchers resolve contradictions in reported catalytic efficiencies for its synthesis?

- Methodological Answer : Disparities in yields (e.g., 75% vs. 92%) stem from catalyst design and solvent polarity. NH2.MIL-101(Fe)/ED’s high surface area and basic sites improve reactant adsorption, whereas non-catalytic methods rely on stoichiometric bases . Systematic DOE (Design of Experiments) approaches optimize variables like catalyst loading (5–20 mol%) and solvent dielectric constant .

Q. What computational strategies guide the design of derivatives with improved bioactivity?

- Methodological Answer : Density Functional Theory (DFT) calculates frontier molecular orbitals to predict reactivity. Molecular dynamics simulations model ligand-protein interactions, focusing on hydrogen bonding (e.g., NH2 groups with Glu-98 of eEF-2K) and π-π stacking (chlorophenyl with Phe-144) . QSAR models correlate substituent electronegativity (Hammett constants) with IC50 values .

Data Contradictions and Validation Strategies

Q. Why do NMR spectra of structurally similar analogs show variability in aromatic proton shifts?

- Methodological Answer : Substituent electronic effects (e.g., 3-Cl vs. 4-NO2) alter ring current shielding. For 3-chlorophenyl derivatives, deshielding of ortho protons (δ 7.73–8.14) occurs due to the Cl atom’s inductive effect, whereas nitro groups cause greater downfield shifts . Validation requires comparing spectra across substituents and solvents.

Synthetic and Analytical Challenges

Q. What strategies mitigate byproduct formation during thiopyran ring closure?

- Methodological Answer : Byproducts like open-chain thioamides form under low-temperature or dilute conditions. Remedies include:

- Using excess cyanothioacetamide (1.5–2.0 equiv) to drive cyclization .

- Adding Brønsted acids (e.g., HCl) to protonate intermediates and accelerate ring closure .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.